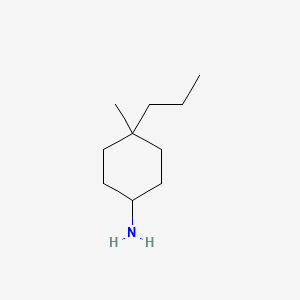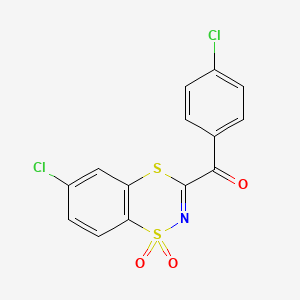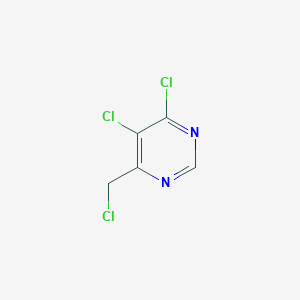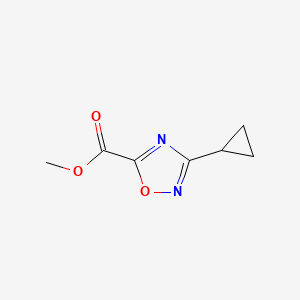
1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, along with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone typically involves the nitration of 2-(trifluoromethyl)acetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced to the aromatic ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone
- 1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone
- Ethanone, 2,2,2-trifluoro-1-phenyl-
Uniqueness: 1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone is unique due to the specific positioning of the nitro and trifluoromethyl groups on the phenyl ring
Eigenschaften
Molekularformel |
C9H6F3NO3 |
|---|---|
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
1-[5-nitro-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6F3NO3/c1-5(14)7-4-6(13(15)16)2-3-8(7)9(10,11)12/h2-4H,1H3 |
InChI-Schlüssel |
LEQQUOPVCQVCJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Hydroxymethyl)-5-(quinolin-6-ylamino)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13037163.png)

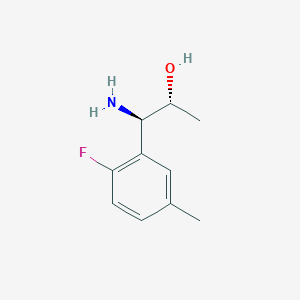
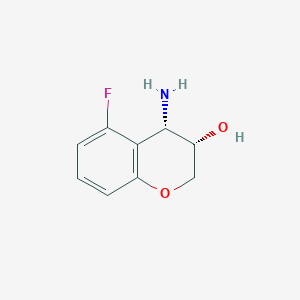
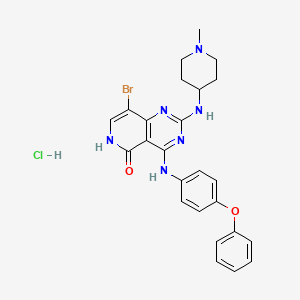
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)

